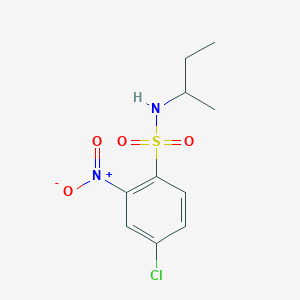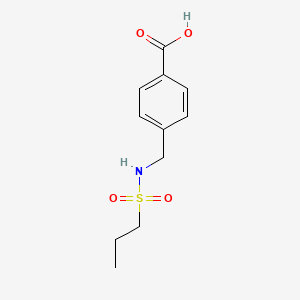![molecular formula C14H16O B14897475 (S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is a spirocyclic compound characterized by a cyclohexane ring fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure. For instance, the reaction of 3-methyleneoxindolines with dienes under acidic conditions can yield spiro[cyclohexane-1,1’-inden]-3-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The choice of solvents and catalysts is also crucial to achieve high selectivity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols.
Applications De Recherche Scientifique
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with a similar structure but different functional groups.
Uniqueness
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require high specificity and selectivity, such as drug design and materials science.
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(3S)-spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2/t14-/m0/s1 |
Clé InChI |
XUYLNTHOVXRDMY-AWEZNQCLSA-N |
SMILES isomérique |
C1CC(=O)C[C@]2(C1)CCC3=CC=CC=C23 |
SMILES canonique |
C1CC(=O)CC2(C1)CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)

![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)



![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)




